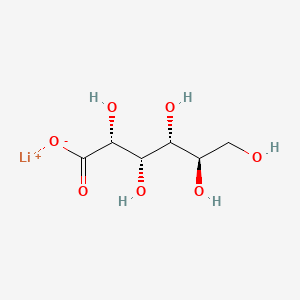

Lithium gluconate

概要

説明

Lithium gluconate is an organic lithium salt derived from gluconic acid. It is known for its high solubility in water and bioavailability, making it a valuable compound in various fields such as medicine and food additives. This compound is particularly noted for its potential therapeutic applications, especially in the treatment of mood disorders.

準備方法

Synthetic Routes and Reaction Conditions: Lithium gluconate is typically synthesized by reacting gluconic acid with a lithium-containing compound. The reaction involves the following steps:

Reacting Gluconic Acid with Lithium Carbonate: Gluconic acid solution is placed in a reaction kettle, and lithium carbonate is added when the temperature reaches 60°C.

Concentration and Purification: The reaction mixture is concentrated, and the product is purified through crystallization, followed by drying and grinding.

Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors, and the product is purified using industrial crystallizers and dryers to ensure high purity and yield .

Types of Reactions:

Oxidation and Reduction: this compound can undergo redox reactions, particularly in biological systems where it may participate in electron transfer processes.

Substitution Reactions: It can also participate in substitution reactions where the lithium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Reducing agents such as sodium borohydride can be used.

Reaction Conditions: These reactions typically occur under mild conditions, often in aqueous solutions.

Major Products:

Oxidation Products: Oxidation of this compound can lead to the formation of gluconolactone.

Reduction Products: Reduction can yield gluconic acid.

科学的研究の応用

Treatment of Seborrheic Dermatitis

Seborrheic dermatitis is a common skin condition characterized by red, flaky patches, primarily affecting the scalp and face. Lithium gluconate has emerged as an effective treatment option:

- Clinical Trials : A randomized controlled trial demonstrated that an 8% this compound ointment was significantly more effective than a placebo in achieving complete remission of seborrheic dermatitis symptoms. In this study, 29.1% of patients treated with this compound achieved complete clinical remission after eight weeks compared to only 3.8% in the placebo group .

- Comparison with Ketoconazole : Another study directly compared the efficacy of this compound (8%) with ketoconazole (2%), a standard antifungal treatment. Results indicated that this compound was 22% more effective in achieving complete remission, with success rates of 52% against ketoconazole's 30% in the intent-to-treat population .

Treatment of Herpes

This compound has also been investigated for its antiviral properties against herpes simplex viruses:

- Mechanism of Action : Research indicates that this compound can reduce the viral load of herpes simplex virus types 1 and 2 significantly. At concentrations around 50 mM, it inhibits the formation of inflammatory mediators and directly affects viral replication .

- Topical Formulations : The compound is formulated into topical medications for treating herpes lesions, demonstrating both efficacy and safety in clinical settings.

Psychiatric Applications

Lithium salts are well-known for their mood-stabilizing properties, particularly in bipolar disorder:

- Oral Administration : this compound is utilized as an oral medication for managing manic-depressive psychosis. It functions by modulating neurotransmitter release and improving mood stabilization .

Summary of Clinical Findings

The following table summarizes key clinical findings regarding the efficacy of this compound in treating seborrheic dermatitis and herpes:

Safety and Tolerability

This compound has been reported to have a comparable safety profile to other treatments like ketoconazole, with adverse events occurring at similar rates across treatment groups . The tolerability makes it a favorable option for long-term management of chronic conditions such as seborrheic dermatitis.

作用機序

The precise mechanism of action of lithium gluconate is not fully understood, but it is believed to involve several pathways:

Inhibition of Enzymes: Lithium ions can inhibit enzymes such as glycogen synthase kinase 3 and inositol phosphatases.

Modulation of Neurotransmitter Receptors: Lithium affects glutamate receptors, helping to stabilize the levels of glutamate between neurons.

Calcium Signaling: Lithium also blocks the uptake of calcium into cells, affecting calcium-dependent signaling pathways.

類似化合物との比較

Lithium Carbonate: Commonly used in the treatment of bipolar disorder but has lower solubility in water compared to lithium gluconate.

Lithium Citrate: Another lithium salt used for mood stabilization, with similar therapeutic effects but different pharmacokinetic properties.

Uniqueness of this compound:

Higher Solubility: this compound is more soluble in water, making it easier to formulate into liquid preparations.

Better Absorption: It is more readily absorbed by the human body, enhancing its bioavailability and therapeutic efficacy.

This compound stands out due to its unique combination of high solubility, bioavailability, and therapeutic potential, making it a valuable compound in both research and clinical settings.

生物活性

Lithium gluconate, a lithium salt derived from gluconic acid, has garnered attention in various therapeutic contexts, particularly for its biological activity in dermatological and psychiatric conditions. This article explores the compound's mechanisms of action, efficacy in treating seborrheic dermatitis, and its neuroprotective properties, supported by research findings and case studies.

1. Neurotrophic Effects:

Lithium is known to influence neurotrophic factors, particularly brain-derived neurotrophic factor (BDNF). Research indicates that chronic lithium treatment enhances BDNF expression in the hippocampus, which is crucial for neuronal health and plasticity. A study using C57BL/6 mice demonstrated that lithium treatment resulted in significant increases in BDNF mRNA and protein levels, suggesting its role in synaptic plasticity and neuroprotection .

2. Inhibition of GSK-3β:

Lithium acts as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key regulator involved in various cellular processes, including apoptosis and inflammation. By inhibiting GSK-3β, lithium promotes cell survival and reduces excitotoxicity associated with glutamate signaling .

3. Anti-inflammatory Properties:

this compound has shown potential in modulating inflammatory responses. It inhibits the formation of arachidonic acid and its derivatives, which are mediators of inflammation. This mechanism is particularly relevant in dermatological applications where inflammation plays a central role .

Clinical Efficacy in Seborrheic Dermatitis

This compound has been extensively studied for its effectiveness in treating seborrheic dermatitis, a common inflammatory skin condition.

Study Overview:

A randomized controlled trial compared the efficacy of an 8% this compound ointment to a 2% ketoconazole emulsion. The study involved 288 patients with moderate to severe symptoms over eight weeks.

Results:

- Complete Remission Rate: this compound achieved a success rate of 52% compared to 30% for ketoconazole.

- Symptom Improvement: Lithium showed superior results regarding erythema, desquamation, burning, and dryness.

- Safety Profile: Adverse events were similar between groups (26.3% for lithium vs. 25% for ketoconazole), indicating comparable safety .

| Treatment | Complete Remission (%) | Erythema Improvement | Desquamation Improvement | Adverse Events (%) |

|---|---|---|---|---|

| This compound 8% | 52 | Significant | Significant | 26.3 |

| Ketoconazole 2% | 30 | Moderate | Moderate | 25 |

Case Studies

Several case studies further illustrate the efficacy of this compound:

- Case Study on Herpes Treatment: this compound gel demonstrated effectiveness against herpes simplex virus type 2 (HSV-2) lesions at concentrations around 50 mM by inhibiting viral replication and reducing inflammation .

- Seborrheic Dermatitis Management: In another clinical observation involving patients resistant to conventional treatments, this compound provided significant relief from symptoms after consistent application over several weeks .

化学反応の分析

Method 1: Reaction with Lithium Carbonate

Reaction Equation :

-

Reactants : Gluconic acid solution + lithium carbonate (purity >99%).

-

Temperature : 60–90°C.

-

Reaction Time : 1.5–2 hours.

-

Solvent : Water.

-

Product Isolation : Crystallization, ethanol recrystallization.

Method 2: Reaction with Lithium Hydroxide or Oxide

Reaction Equation :

-

Molar Ratio : Gluconic acid to elemental lithium = 1:1 to 2:1.

-

Temperature : 40–80°C.

-

pH : 3–7.

-

Key Advantage : Avoids gaseous byproducts (e.g., CO₂), enabling scalable production.

Dissociation and Stability in Aqueous Solution

This compound dissociates completely in water, forming lithium cations (Li⁺) and gluconate anions (C₆H₁₁O₇⁻).

Dissociation Equation :

\text{C}_6\text{H}_{11}\text{LiO}_7\rightarrow \text{Li}^+_{(aq)}+\text{C}_6\text{H}_{11}\text{O}_7^-_{(aq)}

-

Solubility : Highly soluble in water (no precipitate observed at standard conditions).

-

pH Stability : Stable in neutral to slightly acidic/basic conditions (pH 3–7).

Reaction with Strong Acids

In acidic environments (e.g., HCl), this compound undergoes proton exchange:

Reaction with Strong Bases

In alkaline solutions (e.g., NaOH), gluconate anions may form sodium gluconate:

特性

IUPAC Name |

lithium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.H2O/h;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFOQBRAJBCJND-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HLiO, LiOH | |

| Record name | LITHIUM HYDROXIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LITHIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0913 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | lithium hydroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_hydroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1310-66-3 (monohydrate), 17341-24-1 (Parent) | |

| Record name | Lithium hydroxide anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001310652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70893845, DTXSID901337186 | |

| Record name | Lithium hydroxide anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium monoxide anion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901337186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

24.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lithium hydroxide, solution appears as a clear to water-white liquid which may have a pungent odor. Contact may cause severe irritation to skin, eyes, and mucous membranes. It may be toxic by ingestion, inhalation and skin absorption. It is used to make other chemicals., Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White crystals or granular powder; [AIHA] Readily absorbs carbon dioxide and water from air; [Merck Index] White odorless granules; Hygroscopic; [Alfa Aesar MSDS], COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS. | |

| Record name | LITHIUM HYDROXIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithium hydroxide (Li(OH)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LITHIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0913 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 12.8 (good) | |

| Record name | LITHIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0913 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.54 g/cm³ | |

| Record name | LITHIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0913 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: (negligible) | |

| Record name | LITHIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0913 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

1310-65-2, 64538-53-0 | |

| Record name | LITHIUM HYDROXIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium hydroxide anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001310652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium hydroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14506 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lithium hydroxide (Li(OH)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium hydroxide anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium monoxide anion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901337186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM HYDROXIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/903YL31JAS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LITHIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0913 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

450-471 °C | |

| Record name | LITHIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0913 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。